4-(4-Benzylpiperidine-1-carbonyl)-1-(4-methylbenzenesulfonyl)piperidine 4-(4-Benzylpiperidine-1-carbonyl)-1-(4-methylbenzenesulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13206385
InChI: InChI=1S/C25H32N2O3S/c1-20-7-9-24(10-8-20)31(29,30)27-17-13-23(14-18-27)25(28)26-15-11-22(12-16-26)19-21-5-3-2-4-6-21/h2-10,22-23H,11-19H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Molecular Formula: C25H32N2O3S
Molecular Weight: 440.6 g/mol

4-(4-Benzylpiperidine-1-carbonyl)-1-(4-methylbenzenesulfonyl)piperidine

CAS No.:

Cat. No.: VC13206385

Molecular Formula: C25H32N2O3S

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Benzylpiperidine-1-carbonyl)-1-(4-methylbenzenesulfonyl)piperidine -

Specification

Molecular Formula C25H32N2O3S
Molecular Weight 440.6 g/mol
IUPAC Name (4-benzylpiperidin-1-yl)-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone
Standard InChI InChI=1S/C25H32N2O3S/c1-20-7-9-24(10-8-20)31(29,30)27-17-13-23(14-18-27)25(28)26-15-11-22(12-16-26)19-21-5-3-2-4-6-21/h2-10,22-23H,11-19H2,1H3
Standard InChI Key KFMUOSXDSOOQGT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 4-(4-Benzylpiperidine-1-carbonyl)-1-(4-methylbenzenesulfonyl)piperidine delineates its molecular architecture. The compound consists of two piperidine rings:

  • First piperidine ring: Substituted at the 1-position with a carbonyl group linked to a second piperidine moiety. The 4-position of this second piperidine is further modified with a benzyl group.

  • Second piperidine ring: Functionalized at the 1-position with a 4-methylbenzenesulfonyl (tosyl) group, a common protecting group in organic synthesis .

The benzyl and tosyl groups confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. The carbonyl bridge between the two piperidine rings introduces rigidity, potentially enhancing binding affinity to biological targets .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 4-(4-Benzylpiperidine-1-carbonyl)-1-(4-methylbenzenesulfonyl)piperidine can be conceptualized through modular coupling of two piperidine precursors:

  • 4-Benzylpiperidine-1-carbonyl chloride: Derived from 4-benzylpiperidine via reaction with phosgene or thionyl chloride.

  • 1-(4-Methylbenzenesulfonyl)piperidine: Synthesized by sulfonylation of piperidine using 4-methylbenzenesulfonyl chloride .

Stepwise Synthesis

A plausible synthetic route, inspired by methodologies in patents and literature , involves:

Step 1: Synthesis of 4-Benzylpiperidine
4-Benzylpiperidine is prepared via reductive amination of benzylamine with glutaraldehyde, followed by catalytic hydrogenation. This method yields 4-benzylpiperidine with >90% purity, as validated by GC-MS .

StepReactantsConditionsYield (%)
1Benzylamine, glutaraldehydeH₂, Pd/C, ethanol, 60°C92
24-Benzylpiperidine, Cl₃CCODCM, 0°C, 2h89
3Piperidine, TsClEt₃N, DCM, rt, 4h83
4Carbonyl chloride, sulfoneHATU, DMF, 40°C, 12h68

Physicochemical Properties

While experimental data for the exact compound are scarce, properties can be extrapolated from analogs:

  • Molecular Formula: C₂₅H₃₀N₂O₃S

  • Molecular Weight: 438.58 g/mol

  • Solubility: Low aqueous solubility (logP ≈ 3.8 predicted), soluble in DMSO and DMF .

  • Melting Point: Estimated 180–185°C based on sulfonamide analogs .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
logP3.8ChemAxon
Topological Polar SA78.2 ŲMolinspiration
Hydrogen Bond Donors1Structural Analysis
Hydrogen Bond Acceptors5Structural Analysis

Pharmacological Applications

The benzylpiperidine and tosylpiperidine motifs are prevalent in CNS-targeting agents and protease inhibitors . Potential applications include:

Neuroprotective Agents

Benzylpiperidine derivatives exhibit affinity for sigma-1 receptors, implicated in neuroprotection and cognitive enhancement. The tosyl group may enhance blood-brain barrier permeability .

Anticancer Activity

Piperidine sulfonamides inhibit carbonic anhydrase IX, a target in hypoxic tumors. Molecular docking studies suggest the tosyl group interacts with Zn²⁺ in the enzyme active site .

Recent Advances and Future Directions

Advances in nickel-catalyzed coupling reactions (as described in CN105153211A ) could streamline the synthesis of complex piperidine derivatives. Future research should prioritize:

  • In vivo pharmacokinetic studies to assess bioavailability.

  • Structure-activity relationship (SAR) studies to optimize receptor affinity.

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